2-(2-Iodoethoxy)propane
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Overview
Description
2-(2-Iodoethoxy)propane is an organic compound with the molecular formula C5H11IO It is characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Iodoethoxy)propane involves the reaction of 2-isopropoxyethyl 4-methylbenzenesulfonate with sodium iodide in acetone. The reaction typically proceeds under reflux conditions, allowing the substitution of the sulfonate group with iodine to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethoxy)propane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in ether.
Major Products
Substitution: Formation of 2-(2-hydroxyethoxy)propane.
Elimination: Formation of propene derivatives.
Oxidation: Formation of 2-(2-iodoethoxy)propanoic acid.
Reduction: Formation of propane derivatives.
Scientific Research Applications
2-(2-Iodoethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Iodoethoxy)propane largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: Similar structure but with two iodine atoms and an additional ethoxy group.
2-(2-Bromoethoxy)propane: Similar structure but with a bromine atom instead of iodine.
2-(2-Chloroethoxy)propane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
2-(2-Iodoethoxy)propane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating substitution and elimination reactions more readily.
Properties
IUPAC Name |
2-(2-iodoethoxy)propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHFAMNCKJWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318958-37-1 |
Source
|
Record name | 2-(2-iodoethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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